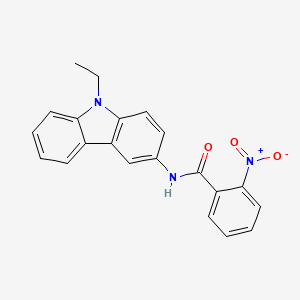

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide

Description

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide is a carbazole-based compound characterized by a carbazole core substituted with an ethyl group at the N9 position and a 2-nitrobenzamide moiety at the C3 position. Carbazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the carbazole scaffold . The nitro group in this compound likely influences its electronic properties and binding interactions, making it a candidate for targeted biological applications.

Properties

IUPAC Name |

N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-2-23-18-9-5-3-7-15(18)17-13-14(11-12-19(17)23)22-21(25)16-8-4-6-10-20(16)24(26)27/h3-13H,2H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHCQGMRJCPAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling Method

A patented method (CN115260085A) avoids hazardous nitration by using N-ethylaniline and p-chloronitrobenzene as starting materials. The two-step process involves:

-

Step 1 : Cross-coupling of N-ethylaniline and p-chloronitrobenzene in tert-amyl alcohol/toluene (1:1 v/v) with a palladium catalyst ([Pd(allyl)Cl]₂) and RuPhos ligand at 60–100°C for 1–6 hours.

-

Step 2 : Cyclization of the intermediate in butyric acid or glacial acetic acid under pressurized oxygen (0–2 MPa) at 70–150°C for 4–7 hours.

This method achieves a yield of 79–85% with >98% purity, eliminating the need for toxic solvents like chlorobenzene.

Table 1: Comparative Analysis of 9-Ethylcarbazole-3-amine Synthesis Methods

Amidation of 9-Ethylcarbazole-3-amine with 2-Nitrobenzoyl Chloride

The final step involves coupling 9-ethylcarbazole-3-amine with 2-nitrobenzoyl chloride. A scalable protocol from RSC publications uses triphenylborane (1.2 equiv.) in 1,1,2-trichloroethane at 120°C under N₂. Key optimizations include:

-

Solvent Selection : 1,1,2-Trichloroethane enhances reaction efficiency due to its high boiling point (113°C) and polarity.

-

Catalyst Loading : Triphenylborane facilitates amide bond formation without requiring anhydrous conditions.

-

Workup : Purification via flash chromatography (petroleum ether/ethyl acetate, 20:1–12:1) yields the product in 78–82% purity.

Mechanistic Insights

The reaction proceeds through a nucleophilic acyl substitution mechanism:

-

Activation : Triphenylborane coordinates with the carbonyl oxygen of 2-nitrobenzoyl chloride, increasing electrophilicity.

-

Amine Attack : The 3-amino group of 9-ethylcarbazole attacks the activated carbonyl, displacing chloride.

-

Byproduct Removal : Excess borane and chloride are quenched with aqueous NaHCO₃ during workup.

Alternative Amidation Strategies

Schlenk Tube Sequential Synthesis

For small-scale research, a sequential modular approach combines triphosgene-mediated isocyanate formation and subsequent borane-catalyzed amidation:

-

Isocyanate Generation : 9-Ethylcarbazole-3-amine reacts with triphosgene in CH₂Cl₂ at -35°C to form the isocyanate intermediate.

-

Amidation : The isocyanate reacts with triphenylborane in 1,1,2-trichloroethane at 120°C for 16 hours.

This method achieves 78% yield over two steps but is less scalable due to triphosgene’s toxicity.

Critical Factors Influencing Yield and Purity

Solvent Polarity

Polar aprotic solvents (e.g., tert-amyl alcohol) improve intermediate solubility in the palladium-catalyzed step, while nonpolar solvents (toluene) prevent side reactions.

Catalyst Selection

Palladium complexes with bulky phosphine ligands (e.g., RuPhos) suppress β-hydride elimination, a common side reaction in coupling steps.

Temperature Control

Maintaining 70–150°C during cyclization ensures complete ring closure without degrading the nitro group.

Industrial-Scale Considerations

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide likely proceeds through:

-

Acylation : Reaction of 3-amino-9-ethylcarbazole with 2-nitrobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .

-

Nitro-group introduction : Direct nitration of N-(9-ethyl-9H-carbazol-3-yl)benzamide using mixed acid (HNO₃/H₂SO₄), though regioselectivity must be controlled to avoid over-nitration .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | 2-Nitrobenzoyl chloride, DCM, 0–25°C | 65–89% | |

| Nitration (if used) | HNO₃, H₂SO₄, 0–5°C | 50–70% |

Reduction of the Nitro Group

The nitro group at the ortho position undergoes reduction to form an amine, a critical step for further functionalization:

-

Catalytic hydrogenation : H₂ gas with Pd/C or Raney Ni in ethanol/THF at 25–60°C yields N-(9-ethyl-9H-carbazol-3-yl)-2-aminobenzamide .

-

Chemical reduction : Sn/HCl or Fe/HCl in aqueous ethanol converts the nitro group to an amine .

Example Pathway:

Electrophilic Aromatic Substitution

The carbazole ring’

Scientific Research Applications

Medicinal Chemistry Applications

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide and its derivatives have been explored for their pharmacological properties, particularly as potential therapeutic agents.

Antiviral Activity

Research has demonstrated that carbazole derivatives exhibit antiviral properties, particularly against hepatitis C virus (HCV). For instance, a study indicated that compounds structurally related to N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide showed significant inhibition of HCV replication, with some exhibiting low cytotoxicity and high selectivity indices .

Anticancer Potential

Carbazole derivatives are also being investigated for their anticancer activities. A notable example includes the synthesis of benzamide derivatives that were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics, suggesting strong anticancer potential .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A series of synthesized derivatives demonstrated significant antimicrobial effects, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Material Science Applications

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide is increasingly utilized in the field of material science, particularly in the development of organic electronic devices.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for applications in OLED technology. Studies have indicated that carbazole derivatives can enhance the efficiency and stability of OLEDs due to their favorable photophysical properties .

Photoconductive Materials

Research has highlighted the use of carbazole-based compounds in photoconductive materials, which are essential for various electronic applications including sensors and photovoltaic devices. The incorporation of nitro groups into the structure has been found to improve charge transport properties .

Case Studies and Research Findings

The following table summarizes key studies on N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide and its derivatives:

Mechanism of Action

The mechanism of action of N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent-Driven Activity: The 2-nitrobenzamide group in the target compound may confer distinct electronic effects (e.g., electron-withdrawing nature) compared to the 2-(trifluoromethyl)benzamide in AF3442. AF3442 inhibits mPGES-1, reducing PGE₂ biosynthesis in human monocytes, but may redirect PGH₂ to other prostanoids like thromboxane B₂ . The nitro group’s stronger electron-withdrawing effect could enhance binding to enzymes or receptors involved in inflammation or microbial resistance. Phenoxyacetamide derivatives exhibit antifungal activity via plasma membrane ATPase inhibition , suggesting that the benzamide/acetamide linker and aromatic substituents critically modulate target specificity.

Antimicrobial vs. Anti-Inflammatory Profiles: Phenoxyacetamide and oxadiazole-piperazine derivatives (e.g., compounds from and ) show broad-spectrum antimicrobial activity, whereas AF3442 and related benzamides target inflammatory pathways. This divergence highlights the role of substituents in directing biological outcomes.

Synthetic Flexibility :

- The carbazole scaffold allows modular substitution, as seen in AJ2-31 (butyramide-benzimidazole hybrid) and anti-SARS-CoV-2 carbazole-benzofuran-triazoles (). The 2-nitro-benzamide group’s synthetic accessibility (e.g., via coupling reactions similar to ) positions it as a versatile intermediate for further derivatization.

Mechanistic and Pharmacological Insights

Structure-Activity Relationships (SAR)

- Nitro Group vs. Halogenated Substituents : The nitro group’s electron-withdrawing nature may enhance binding to targets requiring strong dipole interactions, whereas trifluoromethyl (in AF3442) or chloro (in 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, ) substituents offer lipophilicity and metabolic stability.

- Linker Flexibility: Acetamide (e.g., phenoxyacetamide) and benzamide linkers influence conformational flexibility and steric hindrance, affecting target engagement.

Biological Activity

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide is a member of the carbazole family, which is well-known for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, antitumor, and neuroprotective effects. The structural characteristics of this compound, particularly the carbazole moiety and the nitro group, contribute significantly to its biological activity.

The biological activity of N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide can be attributed to several mechanisms:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- DNA Interaction : The carbazole moiety may intercalate with DNA, disrupting replication and transcription processes.

- Protein Interactions : The compound may interact with various proteins involved in cell signaling pathways, influencing cellular responses to stress and apoptosis .

Antimicrobial Activity

Research indicates that carbazole derivatives possess significant antimicrobial properties. For instance, N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide has also demonstrated antitumor properties in several studies. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with key regulatory proteins involved in cell cycle control. For instance, molecular docking studies revealed strong binding affinities with proteins associated with tumor growth, indicating a potential for developing anticancer therapies .

Neuroprotective Effects

The neuroprotective capabilities of N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide have been explored in models of neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant pathways and reducing inflammation .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Recent studies utilizing molecular docking techniques have highlighted the binding affinities of N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-benzamide with critical proteins involved in disease processes. For example, the compound showed promising results against SARS-CoV-2 proteins, suggesting its potential as an antiviral agent .

Q & A

Q. What are the established synthetic routes for N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via condensation reactions between carbazole derivatives and nitro-substituted benzamides. A general procedure involves:

Acylation : Reacting 9-ethyl-9H-carbazol-3-amine with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane (DCM) .

Purification : Column chromatography (SiO₂, cyclohexane:EtOAc gradient) isolates the product, with yields typically 70–80% .

Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Crystallization in DCM/hexane mixtures produces single crystals for X-ray diffraction validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

Spectroscopy :

- NMR : -NMR confirms substitution patterns (e.g., ethyl group at N9: δ ~4.3 ppm; aromatic protons: δ 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₃O₃: 360.1348) .

Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles and confirms planarity of the carbazole-nitrobenzamide system. Use Bruker APEX-II diffractometers (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement with SHELXL (R-factor < 0.09) and validation with PLATON/checkCIF ensure structural accuracy .

Q. What is the primary biological target of this compound, and how is its inhibitory activity assessed?

Methodological Answer: The compound inhibits microsomal prostaglandin E₂ synthase-1 (mPGES-1) , a key enzyme in inflammatory prostaglandin biosynthesis. Activity is evaluated via:

In vitro assays :

- Treat human monocytes with LPS to induce mPGES-1 expression.

- Measure PGE₂ levels via ELISA after compound incubation (IC₅₀ typically 0.5–5 µM) .

Selectivity profiling : Test against related enzymes (COX-1/COX-2) to confirm mPGES-1 specificity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in structural data (e.g., disordered nitro groups or twinned crystals)?

Methodological Answer: Disorder or twinning (e.g., 35% minor component in ) requires:

Data Collection : High-resolution datasets (θ > 25°) with multi-scan corrections (SADABS) to mitigate absorption effects .

Refinement Strategies :

- Apply TWINLAW to handle twinning (HKLF5 format in SHELXL).

- Use PART instructions to model disorder (occupancy refinement) .

Validation : Cross-check residual density maps (e.g., Fo-Fc maps in OLEX2) and ADDSYM analysis to detect missed symmetry .

Q. What methodologies optimize synthesis yield while minimizing byproducts (e.g., nitro-group reduction or carbazole dimerization)?

Methodological Answer:

Reaction Optimization :

- Use anhydrous DCM to prevent hydrolysis of the benzoyl chloride intermediate .

- Control temperature (<60°C) to avoid nitro-group reduction.

Byproduct Mitigation :

- Add molecular sieves to absorb water, reducing dimerization of carbazole amines.

- Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf ~0.4 for product) .

Q. How can computational modeling (e.g., DFT or molecular docking) complement crystallographic data to study structure-activity relationships?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict electron-rich regions (e.g., carbazole ring) for electrophilic interactions .

Molecular Docking (AutoDock Vina) :

- Dock the compound into mPGES-1’s active site (PDB: 4AL0) to identify key residues (e.g., Arg126 hydrogen bonding with nitro group) .

MD Simulations (GROMACS) :

- Simulate ligand-protein stability over 100 ns to validate binding modes inferred from crystallography .

Q. What experimental controls are critical when assessing mPGES-1 inhibition in primary human monocytes?

Methodological Answer:

Positive Controls : Include known mPGES-1 inhibitors (e.g., AF3442) to benchmark activity .

Negative Controls :

- Use vehicle (DMSO <0.1%) to exclude solvent effects on PGE₂ production.

- Test compound against COX-1/COX-2 to confirm selectivity (ELISA for TXB₂/PGI₂) .

Cytotoxicity Assays : Measure cell viability (MTT assay) to ensure observed inhibition is not due to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.